1,2-Dibenzylpyrazolidine-3,5-dione
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Description
Scientific Research Applications
Antitubercular Activity
1,2-Dibenzylpyrazolidine-3,5-dione derivatives have shown promising results in the fight against tuberculosis. A study conducted by Samala et al. (2014) synthesized and evaluated analogues of this compound to establish a structure-activity relationship and its mechanism of action. The study found that some of these compounds were notably active against Mycobacterium tuberculosis and non-toxic to certain cells, indicating potential as antitubercular agents. This highlights the compound's significance in the development of new tuberculosis treatments (Samala et al., 2014).
Synthetic Methodology Development
The synthesis of pyrazolidine-3,5-diones, including this compound, is a crucial aspect of heterocyclic chemistry, especially for pharmaceutical applications. Gieshoff et al. (2016) developed an alternative, sustainable synthetic approach for these compounds. This method uses dianilides as precursors and employs electroconversion under constant-current conditions. This advancement in synthetic methodology provides a safer and more sustainable way to produce these important compounds (Gieshoff et al., 2016).
Herbicidal Properties
In agricultural research, derivatives of pyrazolidine-3,5-diones have been identified as potential herbicides. A study by Dick et al. (2017) found these derivatives to be effective inhibitors of phosphoenolpyruvate carboxylase, an enzyme critical in the C4 photosynthetic pathway of many harmful weeds. The research suggests that these compounds could be developed into selective herbicides for C4 plants, offering a new approach to weed control (Dick et al., 2017).
Electrophilicity and Structural Analysis
The exploration of this compound in the context of N-heterocyclic carbenes has been a point of interest. A study by Hobbs et al. (2010) focused on the stability and structure of potential N-heterocyclic carbene precursors with 1,3-diaryl-imidazolidine-4,5-dione skeletons. They targeted increased π-acceptor character and analyzed the influence of electron delocalization on stability, contributing to a deeper understanding of the compound's electronic structure and reactivity (Hobbs et al., 2010).
properties
IUPAC Name |
1,2-dibenzylpyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16-11-17(21)19(13-15-9-5-2-6-10-15)18(16)12-14-7-3-1-4-8-14/h1-10H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOQMPBHEPOORK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(N(C1=O)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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